![molecular formula C10H6BrF3N2 B1376851 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole CAS No. 1353855-69-2](/img/structure/B1376851.png)

4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

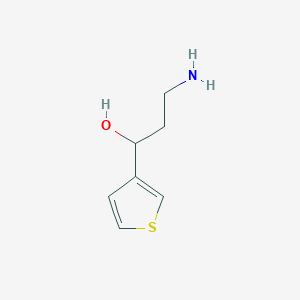

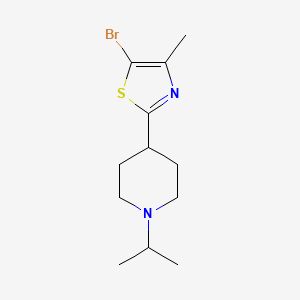

“4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole” is a chemical compound with the molecular formula C10H6BrF3N2 . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazole compounds like “4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole” can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .

Molecular Structure Analysis

The molecular structure of “4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole” consists of a pyrazole ring bound to a phenyl group . The InChI code for this compound is 1S/C10H6BrF3N2/c11-8-5-15-16(6-8)9-3-1-2-7(4-9)10(12,13)14/h1-6H .

Chemical Reactions Analysis

Pyrazoles, including “4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole”, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo reactions such as alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .

Physical And Chemical Properties Analysis

“4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole” is a colorless to yellow liquid or semi-solid or solid at room temperature . It has a molecular weight of 291.07 .

Scientific Research Applications

Organic Synthesis Building Block

“4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole” serves as a chemically differentiated building block in organic synthesis. Its unique structure allows for the preparation of drug candidates with hindered amine motifs, which are traditionally challenging to access .

Eco-Friendly Catalysis

This compound can be used in eco-friendly catalytic processes. For example, it may be involved in reactions utilizing resinous, non-toxic, thermally stable, and cost-effective catalysts like Amberlyst-70, contributing to greener chemistry practices .

Antifungal Activity

Compounds with similar structures have been studied for their antifungal properties. The trifluoromethyl group may enhance electropositivity, which is beneficial for antifungal activity .

Cell Proliferation and Apoptosis

The trifluoromethyl group is a common feature in molecules involved in cell proliferation and apoptosis. It’s possible that “4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole” could be used in the synthesis of compounds that affect these cellular processes .

Agrochemical Applications

Pyrazoles, including those substituted with trifluoromethyl groups, have potential applications as pesticides in the agrochemical industry .

Anti-Inflammatory Medications

The structural motif of pyrazoles is also found in anti-inflammatory medications. The compound could be a precursor or an active moiety in such drugs .

Antitumor Drugs

Similarly, pyrazoles can be used in the synthesis of antitumor drugs. The presence of a bromo and trifluoromethyl group may influence the pharmacological properties of these drugs .

Fluorinated Medicinal Properties

Fluorinated pyrazoles, such as “4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole”, may possess unique medicinal properties due to the presence of fluorine atoms, which can affect drug behavior such as metabolic stability and bioavailability .

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that compounds with a similar structure have been found to interact with peripheral sensory trigeminal nerves, which are pain-sensitive and produce a neurotransmitter, a calcitonin gene-related peptide (cgrp) receptor antagonist .

Mode of Action

Pyrazole derivatives, in general, are known to undergo a radical addition followed by intramolecular cyclization, affording the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .

Biochemical Pathways

It’s worth noting that pyrazole derivatives are known to react with titanium tetrachloride to afford binary adducts .

Action Environment

It’s worth noting that the compound is typically stored in a sealed container at room temperature .

properties

IUPAC Name |

4-bromo-1-[3-(trifluoromethyl)phenyl]pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF3N2/c11-8-5-15-16(6-8)9-3-1-2-7(4-9)10(12,13)14/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZLUCUQGRIQDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=C(C=N2)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(Tert-butoxy)carbonyl]amino}-2,2,3-trimethylbutanoic acid](/img/structure/B1376771.png)

![1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one](/img/structure/B1376772.png)

![2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B1376775.png)

![2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine](/img/structure/B1376776.png)

![4,5,6-trimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B1376790.png)